molecular formula C6H5F3N2 B027028 5-Amino-2-(trifluoromethyl)pyridine CAS No. 106877-33-2

5-Amino-2-(trifluoromethyl)pyridine

Cat. No.: B027028
CAS No.: 106877-33-2
M. Wt: 162.11 g/mol
InChI Key: IBOZOWZSXZNIHI-UHFFFAOYSA-N
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Description

5-Amino-2-(trifluoromethyl)pyridine is an aromatic amino compound with the molecular formula C6H5F3N2. It is characterized by the presence of a trifluoromethyl group (-CF3) attached to the pyridine ring, which imparts unique chemical properties to the compound. This compound is a light yellow crystal and is known for its applications as an intermediate in the synthesis of pharmaceutical and chemical products .

Scientific Research Applications

5-Amino-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: It acts as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting neurological and inflammatory conditions.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Safety and Hazards

5-Amino-2-(trifluoromethyl)pyridine is harmful if swallowed, causes skin irritation, and causes serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/eye protection/face protection .

Mechanism of Action

Target of Action

5-Amino-2-(trifluoromethyl)pyridine is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

In the SM coupling reaction, this compound participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling reaction pathway . This pathway is crucial for the formation of carbon–carbon bonds, a fundamental process in organic synthesis .

Result of Action

The primary result of the action of this compound is the formation of carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and functional materials .

Action Environment

The compound is stable under normal conditions . It should be stored under an inert atmosphere and away from oxidizing agents . It’s also important to note that the compound’s action can be influenced by environmental factors such as temperature and the presence of other chemicals .

Preparation Methods

The synthesis of 5-Amino-2-(trifluoromethyl)pyridine involves several routes. One common method includes the reaction of 2-chloro-5-nitropyridine with trifluoromethylamine under specific conditions, followed by reduction of the nitro group to an amino group. Industrial production methods often involve the use of advanced catalytic processes to ensure high yield and purity .

Chemical Reactions Analysis

5-Amino-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Comparison with Similar Compounds

5-Amino-2-(trifluoromethyl)pyridine can be compared with other trifluoromethyl-substituted pyridines, such as 2-amino-5-(trifluoromethyl)pyridine and 4-amino-2-(trifluoromethyl)pyridine. These compounds share similar chemical properties due to the trifluoromethyl group but differ in their reactivity and applications. The unique positioning of the amino and trifluoromethyl groups in this compound makes it particularly useful in certain synthetic pathways and applications .

Properties

IUPAC Name

6-(trifluoromethyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2/c7-6(8,9)5-2-1-4(10)3-11-5/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBOZOWZSXZNIHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372232
Record name 5-Amino-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106877-33-2
Record name 5-Amino-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-6-(trifluoromethyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

3-Amino-2-chloro-6-trifluoromethylpyridine (15.0 g, 76 mmol), sodium acetate (12.53 g, 153 mmol) and 10% palladium on carbon (1.5 g) in methanol (300 ml) were hydrogenated at 50 psi hydrogen for 18 h, then the suspension was filtered. The filtrate was concentrated to give the product as a tan solid (11.38 g, 70 mmol, 92% yield).
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92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the toxicological effects of 5-Amino-2-(trifluoromethyl)pyridine on humans?

A1: The research paper [] presents the first reported case of this compound poisoning in a human. The 35-year-old male patient exhibited severe symptoms after inhaling the compound, including dizziness, fatigue, nausea, vomiting, chest tightness, and loss of consciousness. Additionally, the patient developed methemoglobinemia, hemolytic anemia, acute renal failure, and toxic encephalopathy. This case highlights the potential for severe toxicity of this compound through respiratory exposure.

Q2: What treatment was used for the this compound poisoning case?

A2: The patient in the reported case [] received intravenous treatment with a low dose of methylene blue. This treatment resulted in significant improvement of the patient's symptoms. This suggests that methylene blue could be a potential treatment option for this compound poisoning, particularly in cases involving methemoglobinemia.

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